Enantiomeric Identity: (S)- vs. (R)-Configuration at Pyrrolidine C3 Determines Chiral Recognition in Drug Intermediates
The (S)-enantiomer (CAS 1354011-17-8) is stereochemically distinct from the (R)-enantiomer (CAS 1354016-55-9). The Microchemical Journal study by Liu et al. (2024) demonstrated that R/S enantiomers of 1-Cbz-3-aminopyrrolidine derivatives form diastereomeric complexes with natamycin that yield distinct ion mobility spectrometry (IMS) drift times, enabling unambiguous differentiation [1]. The (S)-enantiomer exhibits a specific InChIKey (QWMOZIRGKNUUDS-HNNXBMFYSA-N) and MDL number (MFCD21092725) that are unique relative to the (R)-enantiomer (InChIKey QWMOZIRGKNUUDS-OAHLLOKOSA-N; MDL MFCD21092724) . In drug synthesis, the (S)-configuration at the pyrrolidine 3-position has been specifically required for quinolone and naphthyridone antibacterial agents (U.S. Patent 5,250,704), where the stereospecific 3-aminopyrrolidine side chain occupies the 7-position and incorrect stereochemistry abolishes antibacterial activity [2].
| Evidence Dimension | Stereochemical configuration (C3 chiral center of pyrrolidine ring) |
|---|---|
| Target Compound Data | (S)-configuration: InChIKey QWMOZIRGKNUUDS-HNNXBMFYSA-N; MDL MFCD21092725; specific rotation not publicly reported at vendor level |
| Comparator Or Baseline | (R)-enantiomer (CAS 1354016-55-9): InChIKey QWMOZIRGKNUUDS-OAHLLOKOSA-N; MDL MFCD21092724 |
| Quantified Difference | Opposite absolute configuration at C3; distinct IMS drift times when complexed with natamycin (qualitative discrimination demonstrated); different MDL registry identifiers |
| Conditions | Ion mobility spectrometry–mass spectrometry (IMS-MS) using natamycin as a chiral differentiation agent and 2/3/4-aminobenzenesulphonic acid as ligand (Liu et al., 2024) |
Why This Matters
Selection of the incorrect enantiomer leads to a diastereomeric final drug substance with potentially abolished or altered target binding, as documented for quinolone antibacterials where the (S)-3-aminopyrrolidine configuration is essential for activity.
- [1] Liu, Y., et al., Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions, Microchemical Journal, 197, 109867, February 2024. View Source
- [2] U.S. Patent 5,250,704, Process for the manufacture of (S)-3-amino-1-substituted-pyrrolidines, assigned to Hoffmann-La Roche, October 5, 1993. View Source
